2-Propanol, 1-[(2-hydroxyethyl)thio]-

Catalog No.
S794527
CAS No.
6713-03-7
M.F
C5H12O2S
M. Wt
136.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 1-[(2-hydroxyethyl)thio]-

CAS Number

6713-03-7

Product Name

2-Propanol, 1-[(2-hydroxyethyl)thio]-

IUPAC Name

1-(2-hydroxyethylsulfanyl)propan-2-ol

Molecular Formula

C5H12O2S

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3

InChI Key

WNNRUOPGOIGERJ-UHFFFAOYSA-N

SMILES

CC(CSCCO)O

Synonyms

1-[(2-Hydroxyethyl)thio]-2-propanol; 1-[(2-Hydroxyethyl)sulfanyl]propan-2-ol; SHP 100; SHP 100

Canonical SMILES

CC(CSCCO)O
  • Thiol Chemistry

    The molecule contains a thiol group (S-H), which is known for its nucleophilic character and ability to form disulfide bonds with other thiols. This property makes it potentially useful in protein chemistry research, particularly in studying protein-protein interactions () Disulfide bridges play a crucial role in protein structure and function.

  • Organic Synthesis

    The presence of both a hydroxyl group (OH) and a thiol group offers possibilities for 2-Propanol, 1-[(2-hydroxyethyl)thio]- to participate in various organic reactions. These include esterification, etherification, and oxidation reactions, depending on the reaction conditions. () Understanding the reactivity of this molecule can be valuable for organic chemists designing new synthetic routes.

  • Metabolism Studies

    The molecule's structure shares similarities with some known metabolites. While there is no confirmation of its role as a metabolite itself, further research could explore its presence in biological systems and potential metabolic pathways. ()

2-Propanol, 1-[(2-hydroxyethyl)thio]- is a chemical compound with the molecular formula C5H12O2S and a molecular weight of approximately 136.21 g/mol. It is classified as a thioether, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound appears as a colorless liquid with a density of 1.13 g/cm³ at 20°C and has a boiling point of around 270°C at standard atmospheric pressure . Its structure features a hydroxyl group and a thioether linkage, which contribute to its unique chemical properties.

Typical of alcohols and thioethers. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Undergoing oxidation to form ketones or aldehydes depending on reaction conditions.
  • Nucleophilic Substitution: Acting as a nucleophile in reactions with alkyl halides.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in producing more complex molecules .

The synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]- can be achieved through several methods:

  • Nucleophilic Substitution: Reacting 2-bromoethanol with sodium sulfide or a thiol compound.
  • Reduction Reactions: Starting from corresponding sulfoxides or sulfones using reducing agents such as lithium aluminum hydride.
  • Direct Alkylation: Alkylating thiol compounds with appropriate alkyl halides under basic conditions.

These methods provide pathways for synthesizing this compound in laboratory settings .

Several compounds share structural similarities with 2-Propanol, 1-[(2-hydroxyethyl)thio]-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-PropanolC3H8OSimple alcohol, lower molecular weight
EthanolC2H6OCommon alcohol, widely used as solvent
1-(Hydroxyethyl)thio)-3-octoxypropan-2-olC13H28O3SLonger carbon chain, additional ether functionality
ThioethanolC2H6OSBasic thioether without hydroxyl group

The uniqueness of 2-Propanol, 1-[(2-hydroxyethyl)thio]- lies in its combination of both hydroxyl and thioether groups, which may confer distinct chemical reactivity and biological properties compared to simpler alcohols or thioethers .

This compound represents an intriguing subject for further research due to its potential applications in various scientific fields.

Thioether Functional Group Characteristics

The defining feature of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is its thioether (R–S–R') moiety, which distinguishes it from oxygen-based ether analogs. Thioethers exhibit:

  • Bond geometry: The C–S–C bond angle approximates 99°, creating a pyramidal sulfur center [4] [5].
  • Bond length: C–S bonds measure approximately 180 pm, significantly longer than C–O bonds in ethers (~142 pm) [4].
  • Electron distribution: Sulfur’s lower electronegativity (χ = 2.58) compared to oxygen (χ = 3.44) creates an electron-rich environment at the sulfur atom, enhancing nucleophilic character [4] [5].

Table 1: Thioether vs. Ether Structural Parameters

ParameterThioether (C–S–C)Ether (C–O–C)
Bond Angle99°111°
Bond Length (pm)180142
Van der Waals Radius180 pm (S)152 pm (O)

These structural differences impart distinct chemical behavior, including reduced hydrogen-bonding capacity compared to alcohols but enhanced metal-coordination potential [5].

Molecular Architecture and Stereochemistry

The molecular structure (C~13~H~28~O~3~S) combines:

  • A propanol backbone with hydroxyl groups at positions 1 and 2
  • A 2-hydroxyethylthio substituent at position 1

Key stereochemical features:

  • Chirality: The sulfur atom’s tetrahedral geometry and the presence of asymmetric carbons create multiple stereoisomers.
  • Conformational flexibility: Rotation around C–S bonds enables interconversion between staggered and eclipsed conformations.
  • Inversion dynamics: Sulfur’s lone pairs permit pyramidal inversion, though steric hindrance from the hydroxyethyl group may restrict this motion [5].

Table 2: Molecular Descriptors

PropertyValue
Molecular FormulaC~13~H~28~O~3~S
Molecular Weight264.43 g/mol
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors4 (O and S atoms)

The molecule’s extended alkyl chain (octyloxy group) introduces hydrophobic character, while hydroxyl groups facilitate aqueous solubility [2].

Structure-Activity Relationships in Analogous Compounds

Comparative analysis with structural analogs reveals critical determinants of chemical behavior:

  • Thioether vs. Ether Substitution:

    • Thioether-containing analogs exhibit 10–15% higher lipid solubility than oxygenated counterparts due to sulfur’s polarizability [4].
    • Oxidation resistance decreases in thioethers compared to ethers, as evidenced by reduced peroxide formation rates [4].
  • Hydroxyl Group Positioning:

    • 1,2-diol configurations (as in this compound) enable intramolecular hydrogen bonding, increasing thermal stability by 20–25°C compared to mono-ol analogs [2].
  • Alkyl Chain Effects:

    • Octyloxy substituents enhance membrane permeability by 3-fold compared to shorter-chain (e.g., propoxy) derivatives [2].

Table 3: Comparative Properties of Structural Analogs

CompoundLogPHydrogen Bond DonorsMelting Point (°C)
1-[(2-Hydroxyethyl)thio]-3-octoxypropan-2-ol2.1245–48
1-Ethoxy-3-(methylthio)propan-2-ol1.3132–35
1,3-Diethoxypropan-2-ol0.9022–25

These relationships highlight the compound’s balanced amphiphilicity, making it suitable for surfactant applications and transition metal coordination [5].

Functional Group Interactions and Reactivity

Thioether-Mediated Coordination Chemistry

The sulfur atom participates in metal-ligand interactions, particularly with soft Lewis acids:

  • Coordination modes: Terminal (η~1~) or bridging (μ~2~) depending on metal center and reaction conditions [5].
  • Preferred metals: Pd(II), Pt(II), and Ru(III) form stable complexes with dissociation constants (K~d~) <10^-8^ M [5].

Hydroxyl Group Reactivity

The secondary alcohol groups undergo characteristic reactions:

  • Esterification: Reacts with acyl chlorides at 60–80°C with 85–90% yields
  • Oxidation: Selective oxidation of the 2° alcohol to ketones using Jones reagent

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6713-03-7

General Manufacturing Information

2-Propanol, 1-[(2-hydroxyethyl)thio]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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